2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
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Overview
Description
The compound “2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine” is a derivative of 1,3,4-thiadiazole . 1,3,4-thiadiazoles are a group of compounds that have gained attention due to their wide biological properties .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives can be confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using various techniques. For example, the yield, melting point, and NMR data can provide valuable information about the compound .Scientific Research Applications
Synthesis and Biological Evaluation
Facile Synthesis and Antimicrobial Activity : A study detailed the synthesis of novel thiazolo[3, 2]pyridines containing the pyrazolyl moiety, highlighting their potential antimicrobial activities. This research demonstrates the compound's utility in generating derivatives with significant biological applications (El-Emary et al., 2005).
Copper-catalyzed Reactions for Piperidine Derivatives : The copper-catalyzed Perkin-acyl-Mannich reaction of acetic anhydride with pyridine has been explored to introduce a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine, facilitating the synthesis of new polyfunctionalized piperidine derivatives (Crotti et al., 2011).
Electrochromic and Fluorescent Materials Development : Research into chalcogenodiazolo[3,4-c]pyridine-based polymers for green and near-infrared electrochromics highlighted the compound's role in developing materials with specific optical absorption and emission characteristics, suggesting its utility in creating advanced fluorescent materials and electrochromic devices (Ming et al., 2015).
Chemical Properties and Applications
Antitubercular and Antifungal Activities : The synthesis and evaluation of certain imidazo[2,1-b][1,3,4]thiadiazole derivatives for antitubercular and antifungal activities revealed some compounds exhibiting good efficacy, pointing to the chemical framework's potential in developing new therapeutic agents (Syed et al., 2013).
Antiproliferative Effects on Human Leukemic Cells : A study on the synthesis and antiproliferative effect of 4-thiazolidinone-, pyridine- and piperazine-based conjugates on human leukemic cells showcased the potential of such derivatives in cancer research, particularly in inducing cytotoxic effects and cell death in leukemia cells (Kumar et al., 2014).
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole derivatives can vary depending on the specific derivative and its biological target. For instance, some 1,3,4-thiadiazole derivatives have been found to exhibit antimicrobial activity, with the nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles being important for their cytotoxic activity .
Safety and Hazards
Properties
IUPAC Name |
2-methyl-5-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4OS/c1-10-20-21-14(24-10)22-7-5-11(6-8-22)9-23-13-4-2-3-12(19-13)15(16,17)18/h2-4,11H,5-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFBOGKOWCGFHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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